4-(Piperidin-4-ylcarbonyl)morpholine

Vue d'ensemble

Description

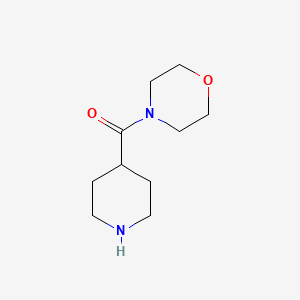

4-(Piperidin-4-ylcarbonyl)morpholine is an organic compound with the molecular formula C10H18N2O2. It is a derivative of morpholine and piperidine, two well-known heterocyclic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylcarbonyl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the reaction of morpholine with 4-piperidone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Alkylation Reactions

The secondary amines in both piperidine and morpholine rings undergo alkylation under nucleophilic conditions.

Key finding: Steric hindrance from the morpholine ring reduces alkylation efficiency at its nitrogen compared to the piperidine site.

Acylation Reactions

The amine groups react with acylating agents to form amides:

The morpholine nitrogen exhibits lower acylation reactivity due to electronic deactivation by adjacent oxygen.

Catalytic Hydrogenation

The ketone bridge undergoes selective reduction under hydrogenation:

Pressure variations control the degree of reduction, with Pd/C favoring complete ketone-to-methylene conversion .

Acid/Base-Mediated Hydrolysis

The ketone group resists hydrolysis under standard conditions but reacts under extreme settings:

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| 6M HCl, reflux, 24 hrs |

Applications De Recherche Scientifique

Medicinal Chemistry

- Antidiabetic Activity : Recent studies have indicated that derivatives of morpholine and piperidine exhibit promising antidiabetic effects. For instance, compounds similar to 4-(Piperidin-4-ylcarbonyl)morpholine have been researched for their role as positive allosteric modulators of glucagon-like peptide-1 receptors, which are crucial for glucose homeostasis and insulin secretion in diabetic patients .

- Anticancer Properties : Research has shown that morpholine derivatives can induce apoptosis in cancer cells. In vitro studies on various cancer cell lines have demonstrated that these compounds can inhibit tumor growth significantly.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and cancer .

- Cell Signaling Modulation : The interaction of this compound with cellular receptors can influence signaling pathways, potentially leading to altered gene expression and cellular responses .

Case Study 1: Antidiabetic Effects

In a study examining the effects of morpholine derivatives on glucose metabolism, researchers found that this compound significantly improved glucose tolerance in animal models. The compound acted by enhancing insulin sensitivity and reducing food intake, showcasing its potential as an antidiabetic agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of MCF-7 breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased cell death through apoptotic pathways.

Mécanisme D'action

The mechanism of action of 4-(Piperidin-4-ylcarbonyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Piperidin-4-yl)morpholine

- 4-(Piperidin-4-ylcarbonyl)piperidine

- 4-(Morpholin-4-ylcarbonyl)piperidine

Uniqueness

4-(Piperidin-4-ylcarbonyl)morpholine is unique due to its dual heterocyclic structure, combining both morpholine and piperidine rings. This structural feature imparts specific chemical and biological properties that make it valuable in various applications .

Activité Biologique

4-(Piperidin-4-ylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, primarily involving reductive amination techniques. One effective method includes the reaction of 1-benzyl-4-piperidone with morpholine under specific conditions to yield high purity and yield of the desired product . The general reaction scheme can be summarized as follows:

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of anticancer and antiviral properties. The piperidin-4-one structure has been linked to various pharmacological effects, including:

- Anticancer Activity : Compounds containing piperidinone structures have shown efficacy against several cancer cell lines. Their mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival .

- Antiviral Activity : Studies have highlighted the potential of piperidinone derivatives in combating viral infections, including HIV and dengue virus. For instance, related compounds have demonstrated inhibitory activity against DENV2 NS2B-NS3 protease, which is crucial for viral replication .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of piperidinone were effective against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism involved apoptosis induction via mitochondrial pathways .

- Antiviral Research : In vitro assays showed that this compound exhibited approximately 39.09% inhibition at a concentration of 200 µg/mL against DENV2 protease. Molecular docking simulations indicated favorable interactions with key residues in the enzyme's active site, suggesting a potential mode of action .

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Low IC50 | Induces apoptosis via mitochondrial pathways |

| Antiviral | DENV2 NS2B-NS3 | 39.09% inhibition | Inhibits protease activity |

| Antiviral | HIV | Varies by derivative | Disruption of viral replication |

Propriétés

IUPAC Name |

morpholin-4-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVXQHUTBCRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979234 | |

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-57-3 | |

| Record name | 4-Morpholinyl-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63214-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Morpholin-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.